2,4,5,6-Tetrachloropyrimidine CAS number 1780-40-1 properties
2,4,5,6-Tetrachloropyrimidine CAS number 1780-40-1 properties
An In-depth Technical Guide to 2,4,5,6-Tetrachloropyrimidine (CAS: 1780-40-1) for Advanced Chemical Synthesis
Authored by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the use of 2,4,5,6-tetrachloropyrimidine. As a highly functionalized heterocyclic compound, it is a cornerstone intermediate for creating diverse molecular architectures, particularly in the pharmaceutical and agrochemical sectors. This document moves beyond a simple recitation of properties to provide actionable insights into its synthesis, reactivity, and practical application, grounded in established scientific principles and experimental evidence.
Core Compound Identity and Physicochemical Profile
2,4,5,6-Tetrachloropyrimidine, also known as perchloropyrimidine, is a fully chlorinated derivative of the pyrimidine heterocycle.[1] Its structure is characterized by four chlorine atoms attached to the carbon atoms of the pyrimidine ring, rendering the molecule highly electrophilic and a versatile precursor for a multitude of derivatives.
Visualizing the Core Structure
Caption: Chemical structure of 2,4,5,6-tetrachloropyrimidine.
Key Physicochemical Properties
The physical and chemical properties of 2,4,5,6-tetrachloropyrimidine are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 1780-40-1 | [1][2][3] |
| Molecular Formula | C₄Cl₄N₂ | [1][2][3] |
| Molecular Weight | 217.86 g/mol | [2][3][4] |
| Appearance | White to light yellow/orange powder or crystal | [2][5] |
| Melting Point | 65 - 70 °C | [2][6] |
| Boiling Point | 108 - 112 °C at 12 mmHg; 117 - 118 °C at 15 torr | [2][7][8] |
| Purity | ≥ 98% (GC) | [2][5] |
| Synonyms | Perchloropyrimidine, Tetrachloropyrimidine | [1][3][7] |
Synthesis of 2,4,5,6-Tetrachloropyrimidine
The industrial-scale synthesis of 2,4,5,6-tetrachloropyrimidine typically involves the exhaustive chlorination of a pyrimidine precursor. A common and established method is the reaction of 5-chlorobarbituric acid with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine catalyst like dimethylaniline or diethylaniline.[8] This process transforms the hydroxyl groups of the barbituric acid derivative into chlorides.
Another patented method describes the reaction of chlorine gas with specific N-substituted 3-aminopropionitrile derivatives, often under UV irradiation, which proceeds to form the fully chlorinated pyrimidine ring.[8] The reaction can be controlled by temperature and duration to selectively produce either trichlorinated or the desired tetrachlorinated product.[8]
General Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of 2,4,5,6-tetrachloropyrimidine from a barbituric acid precursor, a common industrial approach.[8][9]
Caption: Conceptual workflow for the synthesis of 2,4,5,6-tetrachloropyrimidine.
Chemical Reactivity and Strategic Derivatization
The synthetic utility of 2,4,5,6-tetrachloropyrimidine stems from the differential reactivity of its four chlorine atoms, which allows for sequential and site-selective functionalization. The electron-withdrawing nature of the two ring nitrogens activates the chlorine atoms towards nucleophilic substitution.
Nucleophilic Aromatic Substitution (S_NAr)
Nucleophilic substitution is a primary transformation for this scaffold. The C4 and C6 positions are generally the most reactive towards nucleophiles, followed by the C2 position. The C5 chlorine is the least reactive. This reactivity hierarchy is crucial for designing multi-step syntheses.
-
Site-Selectivity: Studies have shown that reactions with nucleophiles like aryl sulfonamides or hydroxybenzaldehydes preferentially occur at the C4 position, yielding mono-substituted products.[10] The choice of nucleophile and reaction conditions can influence whether substitution proceeds to the C2 or C6 positions.
-
Common Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, thiolates, and sulfonamides, to introduce diverse functional groups.[10]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provide a powerful method for forming carbon-carbon bonds.[11] This enables the introduction of aryl, heteroaryl, or vinyl groups onto the pyrimidine core.
-
Programmable Synthesis: By carefully controlling the stoichiometry of the boronic acid and the reaction conditions (catalyst loading, temperature), it is possible to achieve selective mono-, di-, tri-, or even tetra-arylation with excellent site-selectivity.[11]
-
Catalyst System: The choice of palladium catalyst, ligand, and base is critical for activating the C-Cl bonds, which are less reactive than their C-Br or C-I counterparts.[12] Electron-rich and sterically hindered phosphine ligands are often effective.[12]
Reactivity Map
This diagram illustrates the key reactive sites on the 2,4,5,6-tetrachloropyrimidine core and the types of transformations they undergo.
Caption: Reactivity map for 2,4,5,6-tetrachloropyrimidine functionalization.
Applications in Research and Development
The ability to selectively introduce multiple, distinct functional groups makes 2,4,5,6-tetrachloropyrimidine a valuable building block in several high-value research areas.
-
Pharmaceutical Research: The pyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs.[13][14] 2,4,5,6-Tetrachloropyrimidine is a key intermediate for creating libraries of substituted pyrimidines for screening against various biological targets, including kinases and receptors. It is used in the development of novel antiviral and anticancer agents.[2]
-
Agrochemicals: It serves as a precursor in the synthesis of advanced herbicides and fungicides.[2] The structural modifications enabled by this intermediate allow for the fine-tuning of biological activity and selectivity, contributing to the development of more effective and environmentally benign crop protection agents.[2]
-
Biochemical Studies: Its derivatives are utilized in biochemical assays to study enzyme inhibition and receptor binding, aiding fundamental research in molecular biology.[2]
Safety, Handling, and Hazard Profile
2,4,5,6-Tetrachloropyrimidine is a hazardous substance that requires strict adherence to safety protocols. It is classified as acutely toxic, a skin and eye irritant, and may cause respiratory irritation.[1][3]
GHS Hazard Classification
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1][3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation | [3] |
| H411 | Toxic to aquatic life with long lasting effects | [1] |
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][15] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or fumes.[1][7]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][7] Recommended storage temperature is between 2 and 8 °C.[2] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Spill Response: In case of a spill, evacuate the area. For minor spills, use dry clean-up procedures to avoid generating dust and place the material in a labeled container for disposal.[1] For major spills, alert the appropriate emergency response team.[1]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[7]
-
Skin: Wash off immediately with soap and plenty of water.[7]
-
Inhalation: Move the person to fresh air.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[15] In all cases of exposure, seek immediate medical attention.[7]
-
Exemplary Experimental Protocol: Site-Selective Suzuki-Miyaura Cross-Coupling
This protocol provides a representative method for the mono-arylation of 2,4,5,6-tetrachloropyrimidine at the C6 position, adapted from methodologies described in the literature.[11] This serves as a self-validating system that can be adapted for various arylboronic acids.
Objective: To synthesize 6-aryl-2,4,5-trichloropyrimidine.
Materials:
-
2,4,5,6-Tetrachloropyrimidine (1.0 eq)
-
Arylboronic acid (1.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or similar Pd catalyst (1-3 mol%)
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution
-
Dioxane (anhydrous)
-
Ethyl acetate (for extraction)
-
Heptane (for chromatography)
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,5,6-tetrachloropyrimidine and the arylboronic acid.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add anhydrous dioxane via syringe, followed by the 2M aqueous solution of K₂CO₃.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/heptane gradient) to isolate the desired 6-aryl-2,4,5-trichloropyrimidine.[11]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
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